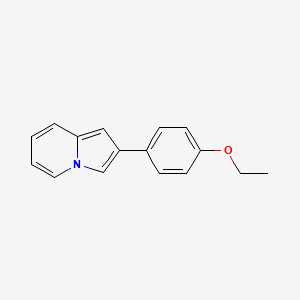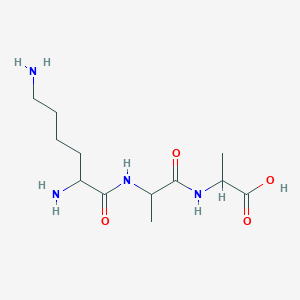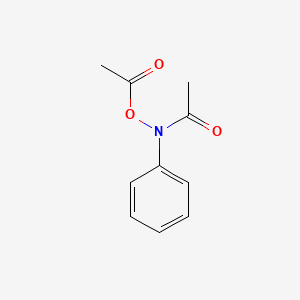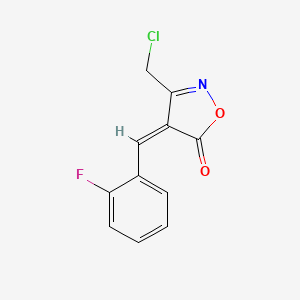
2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide is a chemical compound with the molecular formula C14H18N3 It is known for its unique structure, which includes a quinoline ring attached to a propanimidamide group
Métodos De Preparación
The synthesis of 2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as quinoline derivatives and propanimidamide precursors.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium or platinum.
Synthetic Routes: One common synthetic route involves the reaction of quinoline with a propanimidamide derivative under controlled temperature and pressure conditions. The reaction may also require the use of reducing agents or oxidizing agents to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other functional groups, facilitated by reagents like halogenating agents or alkylating agents.
Major Products: The major products formed from these reactions include quinoline derivatives with modified functional groups, which can be further utilized in various applications.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide has a wide range of scientific research applications, including:
Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. Researchers investigate its interactions with biological targets and its efficacy in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and pigments. Its unique structure allows for the development of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide can be compared with other similar compounds, such as:
2,2-Dimethyl-N-(8-quinolinyl)propanamide: This compound has a similar structure but differs in the position of the quinoline ring attachment.
Quinoline N-oxides: These compounds are oxidized derivatives of quinoline and exhibit different reactivity and applications.
Quinoline derivatives: Various quinoline derivatives with different functional groups can be compared based on their chemical properties and applications.
Propiedades
Fórmula molecular |
C14H17N3 |
|---|---|
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
2,2-dimethyl-N'-quinolin-3-ylpropanimidamide |
InChI |
InChI=1S/C14H17N3/c1-14(2,3)13(15)17-11-8-10-6-4-5-7-12(10)16-9-11/h4-9H,1-3H3,(H2,15,17) |
Clave InChI |
DVAYBLKDFVPWJN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=NC1=CC2=CC=CC=C2N=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B12106512.png)


![2-[Benzoyl(methyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12106521.png)






![(3R,4S)-4-(4-fluoro-2-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12106567.png)
![Methyl 4-[4-(trifluoromethoxy)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12106569.png)


